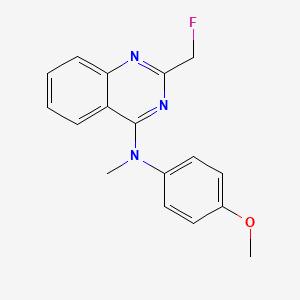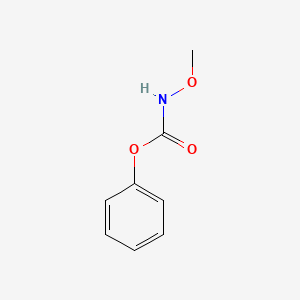
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine
Vue d'ensemble
Description
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications, particularly in the field of oncology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using fluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl iodide.
Attachment of the 4-Methoxy-Phenyl Group: The 4-methoxy-phenyl group can be attached via a nucleophilic aromatic substitution reaction using appropriate aryl halides and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Investigated for its anticancer properties, particularly as an inhibitor of mutant KRAS proteins.
Mécanisme D'action
The mechanism of action of 2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as mutant KRAS proteins. The compound binds to the active site of the KRAS protein, inhibiting its activity and thereby disrupting downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer cells harboring KRAS mutations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Another quinazoline derivative that inhibits EGFR and is used in cancer therapy.
Uniqueness
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine is unique due to the presence of the fluoromethyl and 4-methoxy-phenyl groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for therapeutic development.
Propriétés
Numéro CAS |
827030-84-2 |
|---|---|
Formule moléculaire |
C17H16FN3O |
Poids moléculaire |
297.33 g/mol |
Nom IUPAC |
2-(fluoromethyl)-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16FN3O/c1-21(12-7-9-13(22-2)10-8-12)17-14-5-3-4-6-15(14)19-16(11-18)20-17/h3-10H,11H2,1-2H3 |
Clé InChI |
JGEQHBFWBZGDSK-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)CF |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-[(e)-Phenyldiazenyl]phenyl}acetic acid](/img/structure/B8749496.png)


![BenzaMide, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(3-chlorophenyl)Methyl]-](/img/structure/B8749489.png)


![2-Chloro-4-(4-methoxyphenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8749581.png)







